molecular formula C33H58N2O4 B14677832 Didodecyl (4-methyl-1,3-phenylene)biscarbamate CAS No. 37717-48-9

Didodecyl (4-methyl-1,3-phenylene)biscarbamate

Cat. No.: B14677832
CAS No.: 37717-48-9
M. Wt: 546.8 g/mol
InChI Key: DUASUADUGOFBHH-UHFFFAOYSA-N
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Description

Didodecyl (4-methyl-1,3-phenylene)biscarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didodecyl (4-methyl-1,3-phenylene)biscarbamate involves the reaction of 4-methyl-1,3-phenylenediamine with dodecyl isocyanate. The reaction typically occurs in the presence of a catalyst such as pyridinium p-toluenesulfonate to facilitate the formation of the biscarbamate linkage .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Didodecyl (4-methyl-1,3-phenylene)biscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Didodecyl (4-methyl-1,3-phenylene)biscarbamate involves its ability to form stable carbamate linkages with various substrates. This property allows it to act as a crosslinking agent, enhancing the mechanical strength and stability of polymer networks. The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl and amine groups on the substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didodecyl (4-methyl-1,3-phenylene)biscarbamate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and chemical resistance compared to other similar compounds. This property makes it particularly suitable for applications requiring high stability and durability .

Properties

CAS No.

37717-48-9

Molecular Formula

C33H58N2O4

Molecular Weight

546.8 g/mol

IUPAC Name

dodecyl N-[3-(dodecoxycarbonylamino)-4-methylphenyl]carbamate

InChI

InChI=1S/C33H58N2O4/c1-4-6-8-10-12-14-16-18-20-22-26-38-32(36)34-30-25-24-29(3)31(28-30)35-33(37)39-27-23-21-19-17-15-13-11-9-7-5-2/h24-25,28H,4-23,26-27H2,1-3H3,(H,34,36)(H,35,37)

InChI Key

DUASUADUGOFBHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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